Product packaging for Schisandrin A(Cat. No.:CAS No. 61281-38-7)

Schisandrin A

Cat. No.: B1681556
CAS No.: 61281-38-7
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-OKILXGFUSA-N
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Description

Historical Context and Ethnobotanical Significance in Research

The fruit of Schisandra chinensis, known as "Wu Wei Zi" or "five-flavor fruit" in traditional Chinese medicine, has a long history of use for treating conditions related to the liver and for its adaptogenic properties. mskcc.org First chronicled in the "Shennong Materia Medica Classic" of the Eastern Han Dynasty, Schisandra chinensis has been a staple in traditional medicine in China, Japan, and Russia for centuries. spiedigitallibrary.orgmdpi.com Ethnobotanical records highlight its use for a range of ailments including cough, dyspnea, insomnia, and as a general tonic to improve vitality. mskcc.orgnih.govnih.gov This historical use has provided a crucial foundation for modern pharmacological research into its active constituents, with Schisandrin (B1198587) A being one of the most studied lignans (B1203133). nih.govmdpi.com

Overview of Schisandrin A in Natural Product Discovery and Development Research

This compound is a key bioactive lignan (B3055560) isolated from Fructus schisandrae chinensis. nih.gov Its discovery and subsequent investigation are part of a broader trend in natural product research, where traditional remedies are scientifically scrutinized to identify and characterize their active compounds. The isolation of this compound has allowed for targeted studies into its biological activities, which include hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. nih.govnih.gov The content of schisandrin is often used as a benchmark for assessing the quality of S. chinensis. researchgate.net

Current Research Landscape and Emerging Trends concerning this compound

The current research landscape for this compound is vibrant and expanding, with numerous studies exploring its molecular mechanisms of action. A significant body of research has focused on its hepatoprotective effects, demonstrating its ability to protect the liver from various forms of injury. scientificarchives.comfrontiersin.org Recent investigations have also shed light on its neuroprotective potential, with studies indicating its ability to improve cognitive function and protect against neuronal damage. spiedigitallibrary.orgresearchgate.net Furthermore, its anti-inflammatory and antioxidant properties are well-documented, with research pointing to its modulation of key signaling pathways. scientificarchives.comnih.govsentosacy.commdpi.com Emerging trends include the investigation of this compound's potential in cancer therapy and its role in modulating metabolic disorders. nih.govnih.gov

Research Gaps and Future Perspectives for this compound Investigation

Despite the promising preclinical data, several research gaps need to be addressed to fully realize the therapeutic potential of this compound. A significant limitation is the low bioavailability of schisandrin, which is largely affected by hepatic and intestinal first-pass metabolism. researchgate.netnih.gov While numerous in vitro and animal studies have demonstrated its efficacy, there is a need for more well-designed clinical trials to establish its safety and effectiveness in humans. nih.govscientificarchives.com

Future research should focus on several key areas. The development of novel drug delivery systems could help overcome the challenge of poor bioavailability. nih.gov Further exploration of the synergistic effects of this compound with other compounds from Schisandra chinensis or with conventional drugs could lead to more effective therapeutic strategies. nih.govfrontiersin.org Additionally, the synthesis of this compound derivatives may yield compounds with enhanced pharmacological properties and fewer adverse effects. nih.gov A deeper understanding of its structure-activity relationships will be crucial for the rational design of new therapeutic agents. nih.gov

Detailed Research Findings

The pharmacological effects of this compound have been investigated across various experimental models, revealing its influence on multiple biological pathways.

Table 1: Selected Pharmacological Activities of this compound

Pharmacological Activity Experimental Model Key Findings Implicated Signaling Pathways
Hepatoprotective Animal models of liver injury Reduced liver enzyme levels, attenuated necrosis and fibrosis. scientificarchives.comfrontiersin.org N/A
Protected against acetaminophen-induced liver injury. nih.gov Inhibition of CYP-mediated bioactivation
Alleviated hepatic inflammation and oxidative damage. frontiersin.org NF-κB/p38/ERK MAPK, Nrf2/HO-1
Neuroprotective In vitro and in vivo models of neurodegeneration Improved learning and memory, protected against neuronal cell damage. spiedigitallibrary.orgresearchgate.net N/A
Protected against transient focal cerebral ischemia. nih.gov Inhibition of inflammation and metalloproteinase degradation
Promoted neural cell proliferation and differentiation after ischemic brain injury. sciprofiles.com Cdc42
Anti-inflammatory Animal models of acute inflammation Significantly decreased edema and inhibited inflammatory cell infiltration. nih.govconsensus.app Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) nih.govconsensus.app
In vitro (RAW 264.7 macrophages) Inhibited production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). sentosacy.comsentosacy.com Inhibition of NF-κB, JNK, and p38 MAPK sentosacy.com
Antioxidant Various experimental models Enhanced endogenous antioxidant activity, reduced oxidative stress markers. mdpi.comscientificarchives.com N/A

Table 2: Research Gaps and Future Directions for this compound

Research Area Identified Gaps Future Perspectives
Bioavailability Low oral bioavailability due to first-pass metabolism. researchgate.netnih.gov Development of novel drug delivery systems to enhance absorption and efficacy. nih.gov
Clinical Research Limited number of high-quality human clinical trials. scientificarchives.com Conduct large-scale, well-designed clinical trials to validate preclinical findings. nih.govscientificarchives.com
Mechanism of Action Need for further elucidation of molecular targets and pathways. Deeper investigation into the complex signaling networks modulated by this compound.
Synergistic Effects Limited research on combinations with other compounds. Explore synergistic interactions with other lignans from Schisandra or conventional drugs. nih.govfrontiersin.org
Drug Development Potential for improved therapeutic properties. Synthesis of this compound derivatives to optimize efficacy and safety profiles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O6 B1681556 Schisandrin A CAS No. 61281-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219222
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-38-7, 69176-53-0
Record name Schizandrin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodologies for Schisandrin a Isolation, Structural Elucidation, and Synthetic Research

Advanced Extraction and Isolation Techniques for Schisandrin (B1198587) A Research

The effective separation of schisandrin A from the complex chemical matrix of Schisandra fruits is fundamental for research. Modern techniques have evolved from traditional solvent extractions to more efficient and selective methods, which are crucial for obtaining the high-purity compound required for pharmacological and chemical studies.

Modern Chromatographic Separations in this compound Research

Chromatography is the cornerstone of this compound purification. Several high-performance methods are employed to achieve the high degree of purity needed for analytical and research purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the simultaneous determination of this compound and other lignans (B1203133). nih.govjst.go.jp A typical setup involves a C18 column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water. nih.gov For instance, optimal separation has been achieved on an Elite ODS C18 column (250 mm × 4.6 mm, 5 μm) at 30°C with a flow rate of 1.0 mL/min, using a gradient of acetonitrile and water, with UV detection at 217 nm. nih.gov Another study reported successful separation using a C18 Bondclone column with an isocratic mobile phase of methanol (B129727)–water (68:32, v/v) at a flow rate of 1.00 mL/min and UV detection at 220 nm. jst.go.jpnih.gov

Ultra-Performance Convergence Chromatography (UPC²): This technique combines the benefits of normal-phase liquid chromatography and supercritical fluid chromatography. It has been successfully used to analyze extracts from Supercritical Fluid Extraction (SFE). For this compound, a simple 1% to 10% gradient over 5 minutes on an ACQUITY UPC² system can effectively resolve the compound from neighboring peaks in a crude extract.

High-Speed Counter-Current Chromatography (HSCCC): As a support-free liquid-liquid partition chromatography method, HSCCC is highly effective for the preparative separation of compounds like this compound from crude extracts, eliminating issues of irreversible adsorption. tautobiotech.com An optimized two-phase solvent system of n-hexane–methanol–water (35:30:3, v/v) has been used to purify deoxyschisandrin (B1241246) (this compound) and γ-schisandrin from petroleum ether extracts of S. chinensis. tautobiotech.comnih.gov This method can yield this compound with a purity of over 98% in a single step. tautobiotech.comnih.gov Other systems, such as chloroform–n-butanol–methanol–water (10:0.5:7:4, v/v/v/v), have also been employed for purifying related compounds. oup.comresearchgate.net

Optimization of this compound Extraction Yields in Research Contexts

Maximizing the yield of this compound from plant material is a key research objective. Various modern extraction techniques have been optimized to enhance efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like heat reflux and soxhlet extraction. oup.com

Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is a green extraction technology. One study demonstrated the extraction of this compound from Schisandra berries using 99% CO₂ and 1% isopropyl alcohol at a pressure of 200 bar and a temperature of 40°C.

Ultrasonic-Assisted Extraction (UAE): UAE uses the energy of ultrasonic waves to facilitate solvent penetration into the plant matrix. An ionic liquid-based UAE (ILUAE) method using a 0.8 M solution of 1-lauryl-3-methylimidazolium bromide ([C12mim]Br) has been shown to be highly efficient, reducing extraction time to 30 minutes compared to 6 hours for conventional methods. nih.gov For schisandrin B, a closely related lignan (B3055560), optimal UAE conditions were found to be 95% ethanol (B145695) at 60°C for 70 minutes. nih.gov Another study optimized UAE for five lignans, including this compound, using 81% aqueous ethanol at 223 W for 30 minutes, repeated three times. oup.com

Smashing Tissue Extraction (STE): This novel technique involves the high-speed smashing of plant tissue in a solvent, offering high efficiency and very short extraction times. oup.comnih.gov The process for lignans in S. chinensis was optimized using response surface methodology, identifying the best conditions as 75% aqueous ethanol, an extraction voltage of 180 V, a solid-liquid ratio of 1:19, and an extraction time of just one minute. oup.comnih.gov STE was found to have the highest extraction efficiency when compared with heat reflux, soxhlet, UAE, and microwave-assisted extraction methods. oup.com

Table 1: Comparison of Optimized Extraction Methods for this compound and Related Lignans
Extraction MethodSolventKey ParametersExtraction TimeTarget Compound(s)Reference
Ultrasonic-Assisted Extraction (UAE)95% EthanolTemperature: 60°C70 minSchisandrin B nih.gov
Ionic Liquid-Based UAE (ILUAE)0.8 M [C12mim]BrN/A30 minFour Biphenyl (B1667301) Cyclooctene Lignans nih.gov
Smashing Tissue Extraction (STE)75% EthanolVoltage: 180 V; Solid-Liquid Ratio: 1:191 minFive Lignans (incl. This compound) oup.comnih.gov
Supercritical Fluid Extraction (SFE)99% CO₂ + 1% Isopropyl AlcoholPressure: 200 bar; Temperature: 40°C60 minThis compound

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of this compound is a complex process that is not yet fully understood. nih.gov It begins with the general phenylpropanoid pathway and proceeds through a series of specific enzymatic reactions to form the characteristic dibenzocyclooctadiene skeleton. frontiersin.orgresearchgate.net Research in this area is critical for potential biotechnological production of the compound.

Enzymatic Mechanisms in this compound Biosynthesis Research

The formation of this compound involves several key classes of enzymes that construct and modify the lignan structure. researchgate.net The pathway originates from the amino acid phenylalanine. frontiersin.org

Phenylpropanoid Pathway: Initial steps involve enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and Coumarate-3-Hydroxylase (C3H), which convert phenylalanine into coniferyl alcohol, a key monolignol precursor. frontiersin.orgresearchgate.net

Formation of Phenylpropenes: Coniferyl alcohol is converted to the phenylpropene isoeugenol (B1672232). This step is catalyzed by enzymes like Coniferyl Alcohol Acyltransferase (CFAT) and Isoeugenol Synthase 1 (IGS1). frontiersin.orgresearchgate.net The identification of a functional CFAT in S. chinensis marked a significant step in understanding this pathway. frontiersin.org

Lignan Formation: Two molecules of isoeugenol undergo oxidative coupling. This stereoselective dimerization is directed by Dirigent-like Proteins (DIR) to form intermediates like verrucosin. researchgate.netresearchgate.net

Scaffold Modification: The intermediate is then acted upon by a Pinoresinol-Lariciresinol Reductase (PLR) to form dihydroguaiaretic acid. researchgate.netresearchgate.net The final steps leading to this compound are believed to involve a series of reactions catalyzed by Cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and UDP-glucose-dependent glucosyltransferases (UGTs), though the exact sequence and specific enzymes are still under investigation. researchgate.netmdpi.com CYPs, in particular, are a massive and diverse enzyme family known to be crucial in the biosynthesis of various lignans, often performing modifications like methylenedioxy bridge formation. mdpi.compnas.orgnsf.gov

Genetic Engineering Approaches for Enhanced this compound Production Research

Genetic engineering offers a promising strategy for increasing the production of valuable secondary metabolites like this compound. nih.gov While the genetic transformation of S. chinensis is challenging, research has focused on identifying key regulatory genes and enzymes in the biosynthetic pathway that could be targeted for manipulation.

Transcriptome analysis of S. chinensis has revealed that the expression of genes in the phenylpropanoid pathway is upregulated during the late stages of fruit development, correlating with the accumulation of schisandrin. nih.govsciencegate.app Specifically, candidate genes for IGS1 and DIR, which are critical upstream enzymes in the schisandrin pathway, show increased expression at this stage. nih.gov

Metabolic engineering in other plant systems has demonstrated the potential of this approach. For example, in Forsythia cell cultures, down-regulating the PLR gene led to the accumulation of the precursor pinoresinol, while co-expressing a CYP enzyme (CYP81Q1 from sesame) and silencing PLR resulted in the production of a novel lignan, sesamin. nih.gov These studies provide a framework for future research aimed at enhancing this compound production. By identifying and overexpressing rate-limiting enzymes, such as specific CYPs or OMTs in the final steps of the pathway, it may be possible to engineer Schisandra cell cultures or other host organisms for industrial-scale production. frontiersin.org

Total Synthesis and Semisynthesis Methodologies of this compound Analogs for Research Purposes

The total synthesis of this compound and its structurally complex analogs is a significant challenge that attracts considerable attention from the synthetic chemistry community. researchgate.net These efforts are crucial not only for confirming the structure of the natural products but also for creating novel analogs for structure-activity relationship studies.

The synthesis of the core dibenzocyclooctadiene skeleton is a key challenge. One early route to a schisandrin analog started from gallic acid and involved a seven-step sequence featuring key reactions like intermolecular reductive coupling and intramolecular nonphenolic oxidative coupling. nih.gov Another total synthesis of schisandrin itself also started from gallic acid and employed a reductive-coupling reaction followed by an intramolecular nonphenolic oxidative coupling using thallium trifluoroacetate (B77799) (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

More recent synthetic strategies for complex Schisandra nortriterpenoid analogs, such as schindilactone A, showcase a range of modern synthetic methods. These include:

Ring-Closing Metathesis (RCM): Used to form strained eight- or nine-membered rings within the molecular framework. nih.govresearchgate.net

Pauson-Khand Reaction: A cobalt-catalyzed reaction used to construct five-membered rings. researchgate.netcapes.gov.br

Carbonylative Annulation: A palladium-catalyzed reaction to build ring systems. researchgate.netcapes.gov.br

Radical Cyclizations: Titanium(III)-catalyzed reactions have been used to construct fused ring systems and install key stereocenters. nih.gov

These synthetic endeavors provide access to quantities of rare natural products and allow for the creation of simplified or modified analogs, which are invaluable tools for pharmacological research. acs.orgedandersonchem.org

Stereoselective Synthesis Strategies for this compound Research

The intricate molecular architecture of this compound, a dibenzocyclooctadiene lignan, has presented a significant challenge to synthetic chemists. Its structure, characterized by a strained eight-membered ring and multiple stereocenters, necessitates highly controlled and stereoselective synthetic strategies. Research in this area has not only aimed for the total synthesis of the natural product but has also led to the development of novel synthetic methodologies applicable to other complex molecules.

A notable total synthesis of this compound was accomplished starting from gallic acid. This route involved a nine-step sequence featuring key reactions such as the reductive-coupling of an intermediate compound and a dehydroxylation reaction. nih.gov The synthesis culminated in an intramolecular nonphenolic oxidative coupling using thallium trifluoroacetate (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to construct the core dibenzocyclooctadiene ring system. nih.gov

The asymmetric synthesis of the broader family of Schisandra nortriterpenoids, which share structural similarities with this compound, has also been a major focus. These efforts provide valuable insights into constructing the key structural motifs. For instance, a concise and efficient asymmetric synthesis of 19-dehydroxyl arisandilactone A, a related nortriterpenoid, was achieved using a homo-Michael reaction, a tandem retro-Michael/Michael reaction, and a Cu-catalyzed intramolecular cyclopropanation as key steps. nih.gov Such biomimetically inspired strategies hold promise for application in the synthesis of other members of the Schisandraceae family. nih.gov

Furthermore, the enantioselective synthesis of the predominant AB ring system, a common feature in many Schisandra nortriterpenoids, has been reported. acs.org Key steps in this approach include a stereospecific ring opening of a trisubstituted epoxide and the use of a β-lactone to install the gem-dimethyl functionality of the B ring. acs.org An acetalization strategy played a crucial role in a late-stage biomimetic AB ring bicyclization. acs.org

The stereocontrolled asymmetric total synthesis of (+)-rubriflordilactone A, another related nortriterpenoid, highlights additional advanced synthetic tactics. acs.org This synthesis employed an Iridium-catalyzed 2-(alkoxycarbonyl)allylation for the late-stage formation of the γ-butenolide ring. acs.org Other significant reactions included Carreira's Ir/amine dual-catalyzed allylation, Suzuki coupling, and a Catellani reaction to form an indane iodide intermediate. acs.org The construction of the complex ring system was facilitated by ring-closing metathesis (RCM) and Morken's Pt-catalyzed diboration/oxidation. acs.org

These synthetic endeavors often require the development of novel methodologies. For example, the synthesis of the CDEFGH ring system of schindilactone A involved ring-closing metathesis (RCM) and Co-thiourea-catalyzed Pauson-Khand reactions. acs.org The construction of the ABC moiety has been achieved through a combination of a Diels-Alder reaction and ring-closing metathesis. acs.org

Key Synthetic Strategy Target/Core Structure Key Reactions Reference
Total SynthesisThis compoundReductive-coupling, Dehydroxylation, Intramolecular nonphenolic oxidative coupling nih.gov
Asymmetric Total Synthesis19-dehydroxyl arisandilactone AHomo-Michael reaction, Tandem retro-Michael/Michael reaction, Cu-catalyzed intramolecular cyclopropanation nih.gov
Enantioselective SynthesisAB Ring System of Schisandra NortriterpenoidsStereospecific epoxide opening, β-lactone utilization, Acetalization acs.org
Stereocontrolled Asymmetric Total Synthesis(+)-Rubriflordilactone AIr-catalyzed allylation, Suzuki coupling, Catellani reaction, RCM, Pt-catalyzed diboration/oxidation acs.org
Method DevelopmentCDEFGH Ring System of Schindilactone ARing-closing metathesis (RCM), Pauson-Khand reaction acs.org

Development of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound derivatives is crucial for elucidating structure-activity relationships (SAR), which in turn can guide the development of analogues with improved biological activities. Medicinal chemists have focused on modifying the schisandrin core to enhance its therapeutic potential, particularly in the area of anticancer research. researchgate.net

One approach has been the synthesis of derivatives with modifications at the C-9 position of the schisandrin core. nih.govresearchgate.net A series of such derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). nih.govresearchgate.net Some of these synthesized compounds exhibited potent cytotoxic activities, with one derivative showing an IC₅₀ value of 1.38 μM against DU-145 cells, comparable to the standard agent doxorubicin (B1662922). nih.govresearchgate.net

Another strategy has involved the preparation of oxime ester-derivatives of schizandrin (B1681555). nih.gov These derivatives were also assessed for their in vitro antiproliferative activities against a panel of human cancer cell lines. nih.gov Several of these derivatives were found to be more potent than the parent compound, schizandrin. nih.gov For example, two derivatives demonstrated significant activity against DU-145 and RKOP3 cell lines with IC₅₀ values of 3.42 µM and 3.35 µM, respectively. nih.gov Further mechanistic studies revealed that these compounds induced apoptosis and cell cycle arrest at the G₀/G₁ phase and exhibited a potent inhibitory effect on tubulin assembly. nih.gov

SAR studies on dibenzocyclooctadiene lignans from Schisandra chinensis have also shed light on the structural requirements for specific biological activities, such as the inhibition of P-glycoprotein (P-gp). acs.org A preliminary quantitative structure-activity relationship (QSAR) analysis identified three key structural features for P-gp inhibition: a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group. acs.org This knowledge is instrumental in designing new derivatives with enhanced P-gp inhibitory activity, which could be beneficial in overcoming multidrug resistance in cancer therapy. researchgate.net

The synthesis of triazole analogues of related sesquiterpenes from Schisandra grandiflora using "click" chemistry has also been explored. nih.gov This approach, involving a one-carbon homologation followed by a regioselective Huisgen 1,3-dipolar cycloaddition, has led to a series of triazole analogues that have been evaluated for their anti-proliferative activity. nih.gov

Derivative Type Modification Site Biological Activity Investigated Key Findings Reference
General DerivativesC-9 positionCytotoxicity against cancer cell linesSome derivatives showed potent activity, comparable to doxorubicin. nih.govresearchgate.net
Oxime Ester-DerivativesCore structureAntiproliferative activity, Tubulin polymerization inhibitionDerivatives were more potent than the parent compound and induced apoptosis. nih.gov
Dibenzocyclooctadiene LignansVariousP-glycoprotein inhibition1,2,3-trimethoxy moiety, 6-acyloxy group, and absence of a 7-hydroxy group are important for activity. acs.org
Triazole AnaloguesRelated sesquiterpenesAnti-proliferative activity"Click" chemistry provides a route to novel analogues. nih.gov

Pharmacological and Biological Activities of Schisandrin A: Research Perspectives

Anti-Inflammatory Research on Schisandrin (B1198587) A

Schisandrin A exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways in various cellular and animal models. uni.luuni.luwikipedia.org

Research on this compound Modulating Inflammatory Mediators

Research indicates that this compound significantly suppresses the production and expression of crucial pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. uni.luuni.luguidetomalariapharmacology.orgresearchgate.netresearchgate.netcdutcm.edu.cn This inhibition is mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels. uni.luuni.luguidetomalariapharmacology.orgresearchgate.netresearchgate.netcdutcm.edu.cnnih.gov

Furthermore, this compound reduces the secretion and expression of major pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-activated macrophages and microglial cells. uni.luuni.luwikipedia.orgresearchgate.net This effect is accompanied by a simultaneous decrease in their respective mRNA and protein levels. uni.luuni.lu

The anti-inflammatory mechanisms of this compound involve the suppression of critical signaling pathways. It effectively inhibits the LPS-induced nuclear translocation of nuclear factor-κB (NF-κB) and the degradation of its inhibitor, IκB-α, in RAW 264.7 macrophages. uni.luuni.lu NF-κB is a pivotal transcription factor that controls the expression of numerous genes involved in inflammatory responses. uni.lu Additionally, this compound has been demonstrated to inhibit the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), as well as the phosphatidylinositol-3 kinase (PI3K)/Akt pathways, all of which play significant roles in mediating inflammatory processes. uni.luuni.luguidetomalariapharmacology.org

In rat chondrocytes, this compound has been observed to reduce NO production and suppress iNOS and COX-2 activities by blocking both NF-κB and MAPK signaling pathways, thereby mitigating inflammation. nih.gov In lung epithelial cells, this compound also downregulates the expression of IL-8.

Table 1: Effects of this compound on Inflammatory Mediators

Inflammatory Mediator/PathwayObserved Effect of this compoundContext/ModelReference
Nitric Oxide (NO)Significantly suppressed productionLPS-stimulated RAW 264.7 macrophages, rat chondrocytes uni.luuni.luguidetomalariapharmacology.orgresearchgate.netresearchgate.netcdutcm.edu.cnnih.gov
Prostaglandin E2 (PGE2)Inhibited productionLPS-stimulated RAW 264.7 macrophages, rat chondrocytes uni.luuni.luguidetomalariapharmacology.orgresearchgate.netresearchgate.netcdutcm.edu.cnnih.gov
iNOS (mRNA & protein)Downregulated expressionLPS-stimulated RAW 264.7 macrophages, rat chondrocytes, 16 HBE cells uni.luuni.luguidetomalariapharmacology.orgresearchgate.netresearchgate.netcdutcm.edu.cnnih.gov
COX-2 (mRNA & protein)Downregulated expressionLPS-stimulated RAW 264.7 macrophages, rat chondrocytes, 16 HBE cells uni.luuni.luguidetomalariapharmacology.orgresearchgate.netresearchgate.netcdutcm.edu.cnnih.gov
TNF-αReduced secretion/concentration, downregulated mRNA/protein expressionLPS-stimulated RAW 264.7 macrophages, microglial cells, COPD mouse model uni.luuni.luwikipedia.orgresearchgate.net
IL-1βReduced secretion/concentration, downregulated mRNA/protein expressionLPS-stimulated RAW 264.7 macrophages, microglial cells, COPD mouse model uni.luuni.luresearchgate.net
IL-6Reduced secretion/concentration, downregulated mRNA/protein expressionLPS-stimulated RAW 264.7 macrophages, microglial cells, COPD mouse model uni.luwikipedia.orgresearchgate.net
IL-8Downregulated expressionLung epithelial cells
NF-κB (p65 nuclear translocation, IκB-α degradation)Inhibited activation/translocationLPS-stimulated RAW 264.7 macrophages, rat chondrocytes, 16 HBE cells uni.luuni.lu
MAPKs (p38, JNK, ERK)Inhibited activation/phosphorylationLPS-stimulated RAW 264.7 macrophages, rat chondrocytes uni.luuni.luguidetomalariapharmacology.org
PI3K/Akt pathwaysInhibited activationLPS-stimulated RAW 264.7 macrophages uni.luuni.luwikipedia.org

This compound in Autoimmune Disease Models Research

This compound demonstrates therapeutic potential in various disease models characterized by inflammatory and immune dysregulation. In a rat osteoarthritis (OA) model, this compound was found to prevent cartilage damage. nih.gov Its protective effects in OA are attributed to its ability to inhibit IL-1β-induced inflammation and cartilage degradation by suppressing MAPK and NF-κB signaling pathways in rat chondrocytes. nih.gov

Furthermore, this compound ameliorates airway inflammation in a mouse model of asthma by attenuating the T helper 2 (Th2) response. In this model, this compound treatment effectively suppressed inflammatory cell infiltration, reduced the Th2 cell ratio, inhibited mucus secretion, and prevented airway remodeling.

In a mouse model of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke, this compound treatment significantly improved lung function. It reduced the recruitment of leukocytes and the hypersecretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in bronchoalveolar lavage fluid. Histopathological analysis also showed that this compound effectively reduced emphysema and immune cell infiltration in the lungs of COPD model mice.

Antioxidant Research on this compound

This compound exhibits significant antioxidant activities, primarily through the modulation of endogenous antioxidant defense systems and direct scavenging of reactive oxygen species. wikipedia.org

Mechanisms of this compound's Antioxidant Activity Research

A key mechanism underlying this compound's antioxidant effect is its strong association with the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. uni.luuni.lu this compound enhances the expression of Nrf2, a master regulator of antioxidant responses, and its downstream target gene, HO-1. uni.luuni.lu Studies indicate that Nrf2 expression increases with increasing concentrations and duration of this compound treatment, accompanied by a decrease in Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. uni.lu HO-1 plays a crucial role in antioxidant and cytoprotective processes by catalyzing the decomposition of heme, which contributes to the elimination of reactive oxygen species (ROS). uni.lu

Beyond the Nrf2/HO-1 pathway, this compound also increases the levels and activities of other important antioxidant enzymes, including catalase (CAT) and superoxide (B77818) dismutase (SOD).

This compound's Impact on Reactive Oxygen Species (ROS) Scavenging Research

This compound significantly diminishes the accumulation of intracellular reactive oxygen species (ROS) induced by various stressors, such as LPS. uni.luuni.lu This direct ROS scavenging ability is a critical component of its protective effects. uni.lu

Research has shown that this compound protects against oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in cell lines like C2C12 cells. It can also prevent the decrease in ATP content and restore the H2O2-induced activation of AMP-activated protein kinase, thereby maintaining energy metabolism through the preservation of mitochondrial function while effectively eliminating ROS.

In intestinal epithelial cells, this compound lessens the deoxynivalenol (B1670258) (DON)-stimulated production of intracellular reactive oxygen species and nitrogen oxidative species. Furthermore, this compound suppresses osteoclastogenesis and prevents bone loss in ovariectomized mice by suppressing ROS production via the Nrf2 pathway. In a mouse model of COPD, this compound treatment has been shown to inhibit ROS production, contributing to its protective effects against lung injury.

Table 2: Effects of this compound on Antioxidant Markers and ROS

Antioxidant Marker/ROSObserved Effect of this compoundContext/ModelReference
Intracellular ROSSignificantly diminished accumulation, attenuated generation, suppressed productionLPS-stimulated RAW 264.7 macrophages, H2O2-induced C2C12 cells, DON-stimulated HT-29 cells, osteoclastogenesis, COPD mouse model uni.luuni.lu
Nrf2 expressionEnhanced, upregulatedLPS-stimulated RAW 264.7 macrophages, COPD mouse model, cardiac tissues, osteoclastogenesis uni.luuni.lu
HO-1 expressionEnhanced, upregulatedLPS-stimulated RAW 264.7 macrophages, COPD mouse model, cardiac tissues, lung epithelial cells uni.luuni.lu
Catalase (CAT)Increased levels/activityCOPD mouse model, HT-29 cells
Superoxide Dismutase (SOD)Increased levels/activityCOPD mouse model, cardiac tissues, amyloid β-induced mouse model wikipedia.org
Malondialdehyde (MDA)Suppressed levelsCOPD mouse model, myocardial ischemia/reperfusion injury

Immunomodulatory Research on this compound

Research indicates that this compound reduces the recruitment of leukocytes in models of inflammation, as observed in COPD mouse models. This suggests a role in regulating the influx of immune cells to inflammatory sites.

In the context of allergic inflammation, this compound has been shown to ameliorate airway inflammation in a mouse model of asthma by attenuating the Th2 response. This involves a reduction in the Th2 cell ratio, which is crucial for the pathogenesis of allergic asthma.

Furthermore, this compound suppresses the generation of the NLRP3/ASC/Caspase1 inflammasome complex. This inhibition leads to a reduction in inflammatory responses mediated by IL-1β and IL-18, and also interferes with pyroptosis, a highly inflammatory form of programmed cell death. These findings highlight this compound's ability to modulate innate immune responses at a fundamental level.

This compound also modulates inflammatory mediators in activated macrophages, which are key immune cells involved in initiating and perpetuating inflammatory responses. uni.lu Its effects on suppressing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inhibiting NF-κB and MAPK pathways in macrophages, are central to its immunomodulatory actions. uni.luuni.luresearchgate.net

Table 3: Immunomodulatory Effects of this compound

Immunomodulatory Effect/TargetContext/ModelReference
Reduced leukocyte recruitmentCOPD mouse model
Attenuated Th2 response, reduced Th2 cell ratioMouse model of asthma
Suppressed NLRP3/ASC/Caspase1 inflammasome complex generationCOPD mouse model
Inhibited IL-1β and IL-18 mediated inflammatory responsesCOPD mouse model
Interfered with pyroptosisCOPD mouse model
Modulated inflammatory mediators in activated macrophagesLPS-stimulated RAW 264.7 macrophages uni.lu

This compound's Effects on Immune Cell Function and Regulation Research

Research indicates that this compound (SA) possesses notable anti-inflammatory properties, influencing immune cell function and regulation. Studies have demonstrated that SA can significantly reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), macrophage inflammatory protein-1α (MIP-1α), and Rantes (regulated on activation, normal T cell expressed and secreted) mdpi.com. This inhibitory effect on cytokine and chemokine production has been observed in in vitro models, including lipopolysaccharide (LPS)-activated RAW264.7 macrophages mdpi.com. Furthermore, this compound has been shown to reduce the expression of pro-inflammatory cytokines in lung cancer cells by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses mdpi.com.

Table 1: Effects of this compound on Inflammatory Mediators

Inflammatory MediatorEffect of this compoundResearch ModelReference
IL-1βReduced productionLPS-activated RAW264.7 macrophages mdpi.com
IL-6Reduced productionLPS-activated RAW264.7 macrophages mdpi.com
TNF-αReduced productionLPS-activated RAW264.7 macrophages mdpi.com
MCP-1Reduced secretionLPS-activated RAW264.7 macrophages mdpi.com
MIP-1αReduced secretionLPS-activated RAW264.7 macrophages mdpi.com
RantesReduced secretionLPS-activated RAW264.7 macrophages mdpi.com
Pro-inflammatory cytokinesSignificantly reduced expressionLung cancer cells mdpi.com
Nitric Oxide (NO)Inhibited productionIn vitro models mdpi.com

Metabolic Regulation Research on this compound

This compound has been investigated for its role in metabolic regulation, with research focusing on its effects in diabetes mellitus models and lipid metabolism pathways. The compound contributes to restoring metabolic balance, particularly concerning carbohydrate and lipid metabolism consensus.appmdpi.com.

In the context of diabetes mellitus, this compound (Sch A) has demonstrated therapeutic potential, particularly in models of diabetic nephropathy (DN), a common complication of diabetes. Studies using streptozotocin (B1681764) (STZ) and high-fat diet-induced type 2 diabetic rats have shown that Sch A can effectively halt the progression of DN and reduce associated kidney damage mdpi.comnih.govresearchgate.net. Specifically, Sch A treatment in DN rats led to improved glucose tolerance, reduced urine microprotein and urine creatinine (B1669602) levels, and alleviated renal pathological damage mdpi.comresearchgate.net.

The mechanisms underlying this compound's effects in DN involve the modulation of key signaling pathways. Research suggests that Sch A's protective actions are mediated, in part, by its influence on the Epidermal Growth Factor Receptor (EGFR)/AKT/Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathway, with observed decreased EGFR expression and altered p-AKT and p-GSK3β levels mdpi.com. Additionally, this compound has been found to reduce oxidative stress and inflammation in DN models nih.govresearchgate.net. It attenuates ferroptosis and NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome-mediated pyroptosis, which are processes linked to mitochondrial damage, by activating the AdipoR1/AMPK signaling pathway and suppressing the TXNIP/NLRP3 signaling pathway in vivo and in vitro nih.govresearchgate.net.

Table 2: Effects of this compound in Diabetic Nephropathy Models

Parameter/PathwayEffect of this compoundResearch ModelReference
DN progressionHaltedSTZ + HFD-induced T2D rats mdpi.com
Kidney damageReducedSTZ + HFD-induced T2D rats mdpi.comresearchgate.net
Glucose toleranceImprovedSTZ + HFD-induced T2D rats mdpi.com
Urine microproteinReducedSTZ + HFD-induced T2D rats mdpi.comresearchgate.net
Urine creatinineReducedSTZ + HFD-induced T2D rats mdpi.comresearchgate.net
EGFR expressionDecreasedDN rats mdpi.com
p-AKT expressionIncreasedDN rats mdpi.com
p-GSK3β expressionDecreasedDN rats mdpi.com
Oxidative stressReducedDN models nih.govresearchgate.net
InflammationReducedDN models nih.govresearchgate.net
FerroptosisAttenuatedDN models nih.govresearchgate.net
NLRP3 inflammasome-mediated pyroptosisAttenuatedDN models nih.govresearchgate.net
AdipoR1/AMPK signaling pathwayActivatedDN models nih.govresearchgate.net
TXNIP/NLRP3 signaling pathwaySuppressedDN models nih.govresearchgate.net

This compound (SA) has demonstrated significant effects on lipid metabolism. In models of high-fat/high-cholesterol-induced nonalcoholic fatty liver disease (NAFLD) mice, SA intake attenuated plasma free fatty acid and triglyceride (TG) levels jmb.or.krjmb.or.krnih.gov. Research also indicates that SA can reduce hepatic lipid deposition and pathological damage in metabolic associated fatty liver disease (MAFLD) mice induced by a high-fat diet sciopen.comresearchgate.net. This effect is partly attributed to SA's ability to modulate endoplasmic reticulum stress (ERS) and inhibit apoptosis sciopen.comresearchgate.net.

A key finding in lipid metabolism research is this compound's ability to upregulate the low-density lipoprotein receptor (LDLR) by inhibiting the stabilization of proprotein convertase subtilisin/kexin 9 (PCSK9) protein jmb.or.krjmb.or.krnih.gov. In HepG2 cells treated with delipidated serum (DLPS), non-toxic concentrations of SA significantly increased LDLR expression and tended to decrease PCSK9 protein levels, leading to increased low-density lipoprotein (LDL) uptake jmb.or.krjmb.or.krnih.gov. This suggests that the hypocholesterolemic effect observed with Schisandra chinensis extract is likely attributable to the regulation of the LDLR-PCSK9 protein by SA jmb.or.krjmb.or.kr.

Table 3: Effects of this compound on Lipid Metabolism

Parameter/PathwayEffect of this compoundResearch ModelReference
Plasma free fatty acid levelsAttenuatedHFD/HCD-induced NAFLD mice jmb.or.krjmb.or.krnih.gov
Plasma TG levelsAttenuatedHFD/HCD-induced NAFLD mice jmb.or.krjmb.or.krnih.gov
Hepatic lipid depositionReducedHFD-induced MAFLD mice sciopen.comresearchgate.net
LDLR expressionSignificantly increasedDLPS-treated HepG2 cells jmb.or.krjmb.or.krnih.gov
PCSK9 protein levelsTended to decreaseDLPS-treated HepG2 cells jmb.or.krjmb.or.krnih.gov
LDL uptakeSignificantly increasedDLPS-treated HepG2 cells jmb.or.krnih.gov
Endoplasmic Reticulum Stress (ERS)ModulatedHFD-induced MAFLD mice sciopen.comresearchgate.net
ApoptosisInhibitedHFD-induced MAFLD mice sciopen.comresearchgate.net

Renoprotective Research on this compound

This compound (Sch A) has been identified as a compound with renoprotective properties, particularly in the context of kidney injury and disease. Its protective effects are often linked to its ability to mitigate inflammation and oxidative stress within renal tissues nih.govresearchgate.netresearchgate.net.

A significant area of renoprotective research on this compound focuses on its effects in kidney injury models, particularly diabetic nephropathy (DN). As detailed in section 3.8.1, Sch A has been shown to successfully halt the progression of DN and reduce kidney damage in STZ and high-fat diet-induced type 2 diabetic rat models mdpi.comnih.govresearchgate.net. This includes improvements in glucose tolerance and reductions in markers of kidney dysfunction such as urine microprotein and urine creatinine levels mdpi.comresearchgate.net.

The molecular mechanisms underlying this compound's renoprotective effects in DN are multifaceted. It has been demonstrated that Sch A can regulate the EGFR/AKT/GSK3β signaling pathway, which is crucial in alleviating renal damage in diabetic rats mdpi.com. Furthermore, this compound's protective actions involve reducing oxidative stress and inflammation, and attenuating ferroptosis and NLRP3 inflammasome-mediated pyroptosis through the activation of the AdipoR1/AMPK signaling pathway and suppression of the TXNIP/NLRP3 signaling pathway nih.govresearchgate.net. These findings highlight this compound as a potential therapeutic option for DN nih.govresearchgate.net.

Table 4: Renoprotective Effects of this compound in Kidney Injury Models

Kidney Injury ModelEffect of this compoundUnderlying Mechanism/PathwayReference
Diabetic Nephropathy (DN)Halted progression, reduced kidney damageEGFR/AKT/GSK3β signaling pathway modulation mdpi.com
DNReduced oxidative stress and inflammationAdipoR1/AMPK and TXNIP/NLRP3 signaling pathways nih.govresearchgate.net
DNAttenuated ferroptosis and pyroptosisMitochondrial damage, AdipoR1 ubiquitination nih.govresearchgate.net

Molecular Mechanisms of Action of Schisandrin A: In Depth Research

Interaction of Schisandrin (B1198587) A with Cellular Signaling Pathways Research

Schisandrin A has been shown to interact with multiple cellular signaling pathways, thereby mediating its diverse pharmacological activities. These interactions are central to its anti-inflammatory and antioxidant properties. spandidos-publications.comspandidos-publications.com

This compound significantly modulates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a master regulator of antioxidant and detoxification responses. Studies have demonstrated that this compound effectively enhances the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). spandidos-publications.comspandidos-publications.comresearchgate.net This activation leads to a reduction in reactive oxygen species (ROS) accumulation and an increase in antioxidant factors. spandidos-publications.comresearchgate.net

Table 1: Effect of this compound on Nrf2 Pathway Components

Pathway ComponentEffect of this compoundReference
Nrf2 ExpressionIncreased spandidos-publications.comspandidos-publications.com
HO-1 ExpressionIncreased spandidos-publications.comresearchgate.net
ROS AccumulationReduced spandidos-publications.comresearchgate.net
Keap1 ExpressionDecreased (negative regulator of Nrf2) spandidos-publications.com

Research indicates that this compound regulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to various extracellular stimuli, including inflammation and stress. This compound has been shown to suppress the activation (phosphorylation) of key MAPK components, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). spandidos-publications.comfrontiersin.orgnih.gov This inhibition contributes to its anti-inflammatory effects. spandidos-publications.comfrontiersin.org For instance, in interleukin-1β (IL-1β)-induced rat chondrocytes, this compound effectively suppressed the activation of ERK and JNK pathways, and inhibited the p38 pathway in a concentration-dependent manner. frontiersin.org

Table 2: Effect of this compound on MAPK Pathway Phosphorylation

MAPK ComponentEffect of this compound on PhosphorylationContextReference
ERKSuppressed / Up-regulated (context-dependent)IL-1β-induced rat chondrocytes; Aβ25-35-induced SH-SY5Y and SK-N-SH cells frontiersin.orgnih.gov
JNKSuppressedIL-1β-induced rat chondrocytes frontiersin.org
p38Inhibited (concentration-dependent)IL-1β-induced rat chondrocytes frontiersin.org

Note: While this compound generally suppresses MAPK activation in inflammatory contexts, one study noted an upregulation of the p-ERK1/2 to ERK1/2 ratio in Aβ25-35-induced cells, suggesting a more complex, context-dependent role in neuroprotection. nih.gov

This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical mediator of inflammatory and immune responses. Studies have shown that this compound blocks the phosphorylation of IκBα and p65, and subsequently inhibits the nuclear translocation of NF-κB p65. spandidos-publications.comresearchgate.netfrontiersin.org This inhibition leads to a reduction in the expression of pro-inflammatory mediators and cytokines, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). spandidos-publications.comresearchgate.netfrontiersin.org

Table 3: Effect of this compound on NF-κB Pathway Components and Downstream Mediators

Pathway Component/MediatorEffect of this compoundContextReference
NF-κB p65 Nuclear TranslocationInhibitedLPS-stimulated RAW 264.7 macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comresearchgate.netfrontiersin.org
IκBα Degradation / PhosphorylationInhibitedLPS-stimulated RAW 264.7 macrophages spandidos-publications.comresearchgate.net
NO ProductionSuppressedLPS-stimulated RAW 264.7 macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comfrontiersin.org
PGE2 ProductionSuppressedLPS-stimulated RAW 264.7 macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comfrontiersin.org
iNOS ExpressionDownregulatedLPS-stimulated RAW 264.7 macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comfrontiersin.org
COX-2 ExpressionDownregulatedLPS-stimulated RAW 264.7 macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comfrontiersin.org
TNF-α Secretion/ExpressionInhibitedLPS-stimulated RAW 264.7 macrophages spandidos-publications.com
IL-1β Secretion/ExpressionInhibitedLPS-stimulated RAW 264.7 macrophages spandidos-publications.com

This compound has been investigated for its effects on the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Research indicates that this compound can reduce the activity of the PI3K/Akt pathway, particularly in the context of inflammation and oxidative stress. spandidos-publications.comresearchgate.net For example, in LPS-activated RAW 264.7 macrophages, this compound suppressed the PI3K/Akt pathway. spandidos-publications.com While some studies on Schisandrin B (another lignan (B3055560) from Schisandra chinensis) show its ability to inhibit PI3K/Akt/mTOR signaling in certain cancer cell lines and protect against cardiac remodeling frontiersin.orgtandfonline.com, the direct and specific effects of this compound on this pathway are also reported in inflammatory contexts. spandidos-publications.comresearchgate.net

Table 4: Effect of this compound on PI3K/Akt/mTOR Pathway Components

Pathway ComponentEffect of this compoundContextReference
PI3K/Akt ActivityReduced / SuppressedLPS-activated RAW 264.7 macrophages spandidos-publications.comresearchgate.net
mTOR ActivityModulated (indirectly via Akt/AMPK)Potential via AMPK/mTOR pathway in HCC cells (SchA) researchgate.net

This compound's Influence on Gene Expression and Epigenetic Modification Research

This compound influences gene expression by modulating the activity of transcription factors and related signaling pathways, as detailed in the previous sections (e.g., Nrf2, NF-κB, MAPK). For instance, its ability to downregulate the expression of iNOS and COX-2 at both mRNA and protein levels directly impacts inflammatory gene expression. spandidos-publications.com Similarly, its activation of Nrf2 leads to the upregulation of antioxidant and detoxification genes like HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netdovepress.com

While the direct research on this compound's influence on epigenetic modifications (such as DNA methylation or histone modifications) is less extensively detailed in the provided search results compared to its effects on signaling pathways, it's understood that changes in gene expression can be influenced by epigenetic mechanisms. Epigenetic modifications involve chemical alterations to DNA or changes in chromatin structure that influence gene activity without altering the underlying DNA sequence, playing a crucial role in regulating gene expression. cd-genomics.comnih.govresearchgate.net Further research may elucidate the specific epigenetic mechanisms through which this compound exerts its effects.

Modulation of Enzyme Activity by this compound Research

This compound modulates the activity of various enzymes, contributing to its pharmacological effects. A key area of modulation includes enzymes involved in inflammation and detoxification. This compound has been shown to suppress the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide and prostaglandins. spandidos-publications.comfrontiersin.org

Furthermore, this compound, along with other Schisandra lignans (B1203133), has been reported to modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, this compound inhibits CYP2C19-catalyzed omeprazole (B731) hydroxylation. mdpi.com This modulation of drug-metabolizing enzymes highlights a potential for drug-herb interactions. mdpi.com this compound also increases the expression of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). researchgate.netconsensus.app

Table 5: Modulation of Enzyme Activity by this compound

EnzymeEffect of this compoundContextReference
iNOSSuppressedLPS-stimulated macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comfrontiersin.org
COX-2SuppressedLPS-stimulated macrophages; IL-1β-induced rat chondrocytes spandidos-publications.comfrontiersin.org
CYP2C19InhibitedRecombinant CYP2C19 (omeprazole hydroxylation) mdpi.com
Catalase (CAT)IncreasedCOPD mouse model researchgate.net
Superoxide Dismutase (SOD)IncreasedCOPD mouse model researchgate.net

Cytochrome P450 Enzyme System Interaction Research

This compound has been extensively investigated for its interactions with the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases critical for the metabolism of numerous endogenous and exogenous compounds, including many drugs. Research indicates that this compound acts as an inhibitor of various CYP isoforms, primarily affecting drug metabolism pathways.

Studies using human liver microsomes have shown that this compound inhibits CYP3A activity. The inhibitory potential of this compound on CYP3A has been reported with IC₅₀ values ranging from 10.5 to 16.0 μM nih.gov. In rat liver microsomes, this compound demonstrated CYP3A inhibition with an IC₅₀ of 6.60 μM and a Kᵢ value of 5.83 μM researchgate.netmedchemexpress.com. This inhibition has been characterized as time- and concentration-dependent, with Kᵢₙₐct and Kᵢ values estimated at 0.134/min and 4.51 μM, respectively, for rat liver microsomal midazolam 1-hydroxylation activity medchemexpress.com.

Beyond CYP3A, this compound, along with other Schisandra lignans, has been shown to inhibit the activities of other P450 enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 in a time- and concentration-dependent manner nih.gov. However, its inhibitory effects on CYP1A2, CYP2A6, and CYP2D6 were found to be much lower (IC₅₀ > 10 μM) nih.govnih.gov.

Furthermore, research suggests that this compound can activate human pregnane (B1235032) X receptor (PXR) and induce CYP3A4 reporter gene expression, indicating a potential for both inhibitory and inductive effects on CYP enzymes, depending on the specific context and experimental conditions frontiersin.org.

Table 1: Inhibitory Effects of this compound on Cytochrome P450 Enzymes

CYP IsoformIC₅₀ (μM)Kᵢ (μM)SourceNotes
CYP3A6.605.83 researchgate.netmedchemexpress.comIn rat liver microsomes; time- and concentration-dependent inhibition.
CYP3A10.5–16.0N/A nih.govIn human liver microsomes.
CYP1A2>10N/A nih.govWeak inhibition.
CYP2A6>10N/A nih.govWeak inhibition.
CYP2B6ModerateN/A nih.govTime- and concentration-dependent inhibition.
CYP2C8ModerateN/A nih.govTime- and concentration-dependent inhibition.
CYP2C9ModerateN/A nih.govTime- and concentration-dependent inhibition.
CYP2C19ModerateN/A nih.govTime- and concentration-dependent inhibition.
CYP2D6>10N/A nih.govWeak inhibition.
CYP2E1ModerateN/A nih.govTime- and concentration-dependent inhibition.

Receptor-Ligand Interactions of this compound Research

Investigations into the receptor-ligand interactions of this compound reveal its ability to bind to and modulate specific biological targets, contributing to its observed pharmacological effects.

This compound has been identified as a potent ligand for c-kit, a receptor tyrosine kinase. It forms a system with c-kit that is similar to the stem cell factor (SCF)/c-kit complex, exhibiting a detection constant (K_D) of 5.701 × 10⁻¹¹ mol/L. Notably, this compound showed no affinity for SCF itself nih.govresearchgate.net. This interaction suggests a potential role for this compound in modulating cellular processes where c-kit signaling is involved, such as cell growth, differentiation, and fate determination nih.gov.

Furthermore, this compound has been shown to interact with transient receptor potential vanilloid 1 (TRPV1), acting as an antagonist. Its antagonism of TRPV1 was observed to inhibit autophagy in the context of oligoasthenospermia, with a K_D value of up to 4.181 × 10⁻¹⁰ mol/L nih.govresearchgate.net. The modulation of TRPV1, a non-selective cation channel, highlights another pathway through which this compound may exert its cellular effects.

Table 2: Receptor-Ligand Interactions of this compound

Receptor TargetInteraction TypeK_D (mol/L)Context/EffectSource
c-kitLigand binding5.701 × 10⁻¹¹Forms a complex similar to SCF/c-kit; no affinity for SCF. nih.govresearchgate.net
TRPV1Antagonist4.181 × 10⁻¹⁰Inhibits autophagy in oligoasthenospermia. nih.govresearchgate.net

Mitochondrial Function and Bioenergetics Research concerning this compound

This compound plays a crucial role in maintaining mitochondrial function and cellular bioenergetics, particularly in mitigating oxidative stress and its downstream effects.

Research indicates that this compound effectively attenuates hydrogen peroxide (H₂O₂)-induced cytotoxicity and DNA damage by blocking the accumulation of reactive oxygen species (ROS) nih.gov. It also prevents the decrease in ATP content induced by H₂O₂ and restores the H₂O₂-induced activation of AMP-activated protein kinase (AMPK) nih.gov. These actions highlight its capacity to preserve cellular energy metabolism under oxidative stress conditions.

Furthermore, this compound prevents the release of cytochrome c into the cytoplasm, which is a key event in the intrinsic apoptotic pathway. This protective effect is presumably achieved by inhibiting the loss of mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins nih.gov. These findings suggest that this compound helps maintain the integrity and function of mitochondria, thereby preventing oxidative stress-induced cellular damage and apoptosis nih.gov.

In the context of hepatocellular carcinoma, this compound has been found to trigger mitochondrial disruption and ferroptosis, indicating a mechanism of action that can induce specific forms of cell death in cancer cells researchgate.net.

Table 3: Effects of this compound on Mitochondrial Function and Bioenergetics

Mechanism/EffectSpecific FindingSource
ROS AttenuationEffectively attenuates H₂O₂-induced ROS accumulation. nih.gov
ATP ContentPrevents H₂O₂-induced decrease in ATP content. nih.gov
AMPK ActivationRestores H₂O₂-induced activation of AMP-activated protein kinase. nih.gov
Mitochondrial Membrane PotentialInhibits loss of mitochondrial membrane potential. nih.gov
Cytochrome c ReleasePrevents H₂O₂-induced release of cytochrome c into cytoplasm. nih.gov
Bcl-2 Family ProteinsModulates changes in Bcl-2 family protein expression. nih.gov
Mitochondrial DisruptionTriggers mitochondrial disruption in hepatocellular carcinoma. researchgate.net
Ferroptosis InductionInduces ferroptosis in hepatocellular carcinoma. researchgate.net

Autophagy and Apoptosis Pathway Modulation by this compound Research

This compound demonstrates significant modulatory effects on cellular autophagy and apoptosis pathways, which are critical for maintaining cellular homeostasis and responding to stress or injury.

In models of liver injury, this compound exhibits a protective effect by modulating both autophagy and apoptosis. It has been shown to activate autophagic flux and inhibit apoptosis. While D-galactosamine (D-GalN) can inhibit autophagic flux, this compound counteracts this effect. Interestingly, the expression of the autophagic protein beclin 1 was observed to decrease in the this compound/D-GalN-treated group tandfonline.com. These findings suggest that this compound's hepatoprotective mechanisms involve the activation of autophagic flux and inhibition of apoptosis tandfonline.com.

Further research indicates that this compound can reverse apoptosis caused by excessive autophagy, particularly in the context of oligoasthenospermia. This modulation is achieved by targeting stem cell factor (SCF)/c-kit and antagonizing transient receptor potential vanilloid 1 (TRPV1) nih.govresearchgate.net. The interplay between autophagy and apoptosis is crucial, and this compound's ability to regulate this balance highlights its therapeutic potential in conditions involving cellular dysfunction.

Table 4: Modulation of Autophagy and Apoptosis Pathways by this compound

Pathway/EffectSpecific FindingSource
Autophagic FluxActivates autophagic flux in liver injury models. tandfonline.com
Apoptosis InhibitionInhibits apoptosis in liver injury models. tandfonline.com
Beclin 1 ExpressionDecreases beclin 1 expression in D-GalN-treated liver injury. tandfonline.com
Apoptosis ReversalReverses apoptosis caused by excessive autophagy in oligoasthenospermia. nih.govresearchgate.net
SCF/c-kit TargetingTargets SCF/c-kit to modulate autophagy and apoptosis. nih.govresearchgate.net
TRPV1 AntagonismAntagonizes TRPV1 to inhibit autophagy in oligoasthenospermia. nih.govresearchgate.net
NF-κB PathwaySuppresses LPS-induced NF-κB activation. spandidos-publications.com
MAPKs PathwaySuppresses LPS-induced MAPKs activation. spandidos-publications.com
PI3K/Akt PathwaySuppresses LPS-induced PI3K/Akt activation. spandidos-publications.com
Nrf2/HO-1 SignalingActivates Nrf2/HO-1 signaling, contributing to antioxidant effects. spandidos-publications.com

Preclinical Research Methodologies and Findings for Schisandrin a

In Vitro Research Models for Schisandrin (B1198587) A Evaluation

In vitro studies are fundamental in determining the direct cellular and molecular mechanisms of schisandrin A. These models, which include established cell lines and primary cell cultures, offer a controlled environment to investigate its bioactivity.

A variety of human and animal cell lines have been utilized to explore the effects of this compound on processes such as cell viability, proliferation, apoptosis, inflammation, and oxidative stress.

In the context of neurodegenerative diseases, this compound has been evaluated using human neuroblastoma cell lines SH-SY5Y and SK-N-SH as an in vitro model for Alzheimer's disease. nih.govnih.gov In this model, the compound demonstrated protective effects against amyloid β-protein (Aβ)₂₅₋₃₅-induced injury by increasing cell viability, reducing apoptosis, and ameliorating oxidative stress and inflammation. nih.govnih.govresearchgate.net

The anti-cancer potential of this compound has been investigated in several cancer cell lines. In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and BT-549, this compound was found to inhibit cell growth by inducing cell cycle arrest and apoptosis. nih.gov It also demonstrated a concentration-dependent inhibitory effect on the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. nih.govtandfonline.com Further studies on MDA-MB-231 cells revealed that this compound could inhibit cell migration. nih.gov In the realm of liver health, the human hepatoma cell line HepG2 has been used to show that this compound can increase the uptake of low-density lipoprotein (LDL), suggesting a role in cholesterol regulation. nih.gov

Research into muscle atrophy has employed differentiated C2C12 myotubes. In this model, this compound was shown to decrease the expression of muscle degradation factors induced by dexamethasone (B1670325) and increase protein synthesis. nih.gov Additionally, studies using RAW264.7 macrophage cells have indicated that this compound can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). sentosacy.com

Table 1: Summary of Cell Line-Based Research Findings for this compound

Cell Line Research Area Key Findings
SH-SY5Y & SK-N-SH Neuroprotection Increased cell viability and reduced apoptosis, oxidative stress, and inflammation in an Alzheimer's disease model. nih.govnih.gov
MDA-MB-231 & BT-549 Oncology Inhibited growth of triple-negative breast cancer cells via induction of cell cycle arrest and apoptosis. nih.gov
MCF-7 & MDA-MB-231 Oncology Inhibited proliferation in a concentration-dependent manner. nih.govtandfonline.com
HepG2 Liver Metabolism Increased LDL uptake, suggesting a role in cholesterol regulation. nih.gov
C2C12 Myotubes Muscle Physiology Ameliorated dexamethasone-induced muscle atrophy by reducing protein degradation and increasing protein synthesis. nih.gov
RAW264.7 Inflammation Inhibited production of inflammatory mediators (NO, PGE₂). sentosacy.com

Primary cell cultures, derived directly from animal tissues, provide a model that more closely resembles the in vivo environment. Research has shown that dibenzocyclooctadiene lignans (B1203133), including this compound, isolated from Schisandra chinensis can protect primary cultures of rat cortical cells from glutamate-induced neurotoxicity. nih.gov This protective effect is attributed to the inhibition of intracellular calcium increase, improvement of the glutathione (B108866) defense system, and a reduction in the formation of cellular peroxide. nih.gov

In Vivo Animal Model Research for this compound Efficacy

In vivo studies using animal models are crucial for understanding the systemic effects and therapeutic efficacy of this compound in a whole organism.

Mice and rats are the most commonly used rodent models in this compound research, covering a wide spectrum of diseases.

In neuroscience, a rat model of Alzheimer's disease, induced by amyloid-β infusion, was used to demonstrate that this compound can alleviate memory impairment. mdpi.com Similarly, in a mouse model of Parkinson's disease, Schisandra chinensis extract, which contains this compound, was shown to ameliorate behavioral deficits and protect dopaminergic neurons. nih.govnih.gov

The anti-cancer effects of this compound have been validated in xenograft mouse models. For instance, it was shown to inhibit the growth of triple-negative breast cancer in a mouse model. nih.gov

Regarding inflammatory conditions, this compound has demonstrated anti-inflammatory effects in a mouse model of acute inflammation by reducing ear and paw edema. researchgate.net In a mouse model of chronic obstructive pulmonary disease (COPD), this compound treatment improved lung function and reduced inflammation and airway destruction. nih.gov

Preclinical studies on metabolic diseases have also utilized rodent models. In a mouse model of diabetic nephropathy, this compound was found to reduce oxidative stress and inflammation. nih.gov For liver diseases, this compound has shown protective effects in a high-fat diet-induced mouse model of metabolic associated fatty liver disease (MAFLD) by improving lipid profiles and reducing liver damage. sciopen.com

Cardiovascular research has employed a mouse model of myocardial infarction, where schisandrin B, a related lignan (B3055560), was found to improve cardiac function. nih.gov In the context of muscle physiology, this compound has been shown to ameliorate dexamethasone-induced muscle atrophy in mice. nih.gov

Table 2: Summary of Rodent Model Research Findings for this compound

Rodent Model Disease/Condition Key Findings
Rat (Amyloid-β Infused) Alzheimer's Disease Alleviated memory impairment. mdpi.com
Mouse (MPTP-Induced) Parkinson's Disease Ameliorated behavioral deficits and protected dopaminergic neurons. nih.govnih.gov
Mouse (Xenograft) Triple-Negative Breast Cancer Inhibited tumor growth. nih.gov
Mouse Acute Inflammation Reduced xylene-induced ear edema and carrageenan-induced paw edema. researchgate.net
Mouse Chronic Obstructive Pulmonary Disease Improved lung function and reduced inflammation. nih.gov
Mouse Diabetic Nephropathy Reduced oxidative stress and inflammation in the kidneys. nih.gov
Mouse (High-Fat Diet) Metabolic Associated Fatty Liver Disease Improved serum lipid profiles and reduced hepatic lipid deposition. sciopen.com
Mouse Dexamethasone-Induced Muscle Atrophy Inhibited loss of muscle tissue and increased grip strength. nih.gov

While less common, non-rodent models have also been employed to study the effects of this compound. Notably, porcine (pig) coronary arteries, which are structurally and functionally similar to human arteries, have been used to demonstrate that this compound can induce relaxation. technologynetworks.com This effect is mediated by the blockage of L-type calcium channels, suggesting a potential role in preventing coronary artery spasms. technologynetworks.com

Organ-Specific Effects of this compound in Preclinical Research

Preclinical studies have revealed that this compound exerts a range of beneficial effects on specific organs.

Neuroprotective Effects: this compound has demonstrated significant neuroprotective properties in various preclinical models. salispharm.com It has been shown to protect neuronal cells from damage and enhance cognitive function. researchgate.net In models of Alzheimer's disease, it reduces the inflammatory response and oxidative stress in brain cells. researchgate.net Studies have also indicated its potential in ameliorating and preventing Parkinson's disease. nih.gov

Hepatoprotective Effects: this compound is well-documented for its liver-protective properties. caringsunshine.com It has been shown to mitigate liver injury in animal models by reducing inflammation, oxidative stress, and apoptosis. frontiersin.orgscientificarchives.com In models of fatty liver disease, it helps to regulate lipid metabolism and reduce lipid accumulation in the liver. sciopen.com

Cardioprotective Effects: Experimental research, primarily in animal and in vitro models, has highlighted the cardioprotective potential of schisandrins. caringsunshine.com These compounds have been shown to exert antioxidant and anti-inflammatory effects on cardiac tissue. caringsunshine.com this compound, specifically, has been found to relax coronary arteries, which could be beneficial in preventing ischemic heart disease. technologynetworks.com

Pulmonary Effects: In a mouse model of COPD, this compound demonstrated a significant therapeutic effect by improving lung function, and reducing emphysema, immune cell infiltration, and airway wall destruction. nih.gov Its anti-inflammatory properties are key to these protective effects on the lungs.

Renal Effects: In a model of diabetic nephropathy, this compound showed promise in protecting the kidneys by reducing oxidative stress and inflammation. nih.gov

Musculoskeletal Effects: Research has shown that this compound can ameliorate muscle atrophy induced by dexamethasone. nih.gov It achieves this by reducing protein degradation and enhancing protein synthesis in muscle tissue. nih.gov

Combination Therapy Research with this compound

Preclinical studies have demonstrated that this compound can potentiate the anticancer effects of several chemotherapeutic drugs, including doxorubicin (B1662922) and cisplatin (B142131). The primary focus of this research has been on reversing multidrug resistance (MDR), a significant obstacle in cancer treatment, and increasing the sensitivity of cancer cells to standard therapies.

One key mechanism by which this compound appears to exert its synergistic effects is through the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness. rsc.org By blocking the function of P-gp, this compound can increase the accumulation and retention of drugs like doxorubicin within resistant cancer cells. rsc.org

Furthermore, research indicates that this compound can modulate cellular signaling pathways involved in cell survival and apoptosis. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and contributes to chemoresistance. rsc.org By suppressing NF-κB activity, this compound can lower the threshold for apoptosis induced by chemotherapeutic agents. rsc.org

In the context of osteosarcoma, a cancer that often develops resistance to doxorubicin, this compound has been investigated for its ability to resensitize cancer cells to this drug. rsc.org A study utilizing a doxorubicin-resistant human osteosarcoma cell line (MG-63/DOX) found that this compound enhanced the cytotoxicity of doxorubicin. rsc.org The combination of this compound and doxorubicin led to increased doxorubicin-induced apoptosis, as evidenced by higher levels of cleaved PARP and cleaved Caspase-7. rsc.org This enhanced effect was linked to the downregulation of P-gp expression and the inhibition of MDR1 transcription. rsc.org

The study further elucidated that this compound's inhibition of the NF-κB signaling pathway played a crucial role. rsc.org By preventing the activation of NF-κB, this compound reduced the expression of P-gp, thereby increasing the intracellular concentration of doxorubicin. rsc.org

Cell LineCombination AgentKey Findings
MG-63/DOX (Doxorubicin-resistant human osteosarcoma)DoxorubicinThis compound increased the intracellular accumulation of doxorubicin. rsc.org
MG-63/DOXDoxorubicinThis compound enhanced doxorubicin-induced apoptosis. rsc.org
MG-63/DOXDoxorubicinThis compound reduced the expression of P-glycoprotein (P-gp). rsc.org
MG-63/DOXDoxorubicinThis compound inhibited the NF-κB signaling pathway. rsc.org

The potential of schisandrins to augment the therapeutic effects of cisplatin has also been explored. An extract from the seeds of Schisandra chinensis, which contains this compound, was found to ameliorate cisplatin-induced cytotoxicity in human osteosarcoma cells (HOS). alliedacademies.org The combination of the seed extract and cisplatin resulted in a significant increase in apoptosis compared to cisplatin alone. alliedacademies.org This was accompanied by increased activation of caspase-3, a key executioner caspase in the apoptotic pathway. alliedacademies.org The study also suggested that the seed extract increased the sensitivity of osteosarcoma cells to cisplatin. alliedacademies.org

While much of the specific research has focused on this compound and its close structural relative, schisandrin B, the findings point to a broader potential for schisandrins in combination cancer therapy. For instance, schisandrin B has demonstrated synergistic antitumor effects when combined with 5-fluorouracil (B62378) in colorectal cancer models. researchgate.net Another related compound, schisandrin C, has been shown to enhance the antitumor immunity of cisplatin in breast and colon cancer models by activating the cGAS-STING pathway. nih.gov

These preclinical findings collectively suggest that this compound and related lignans from Schisandra chinensis are promising candidates for further investigation as adjuncts to conventional chemotherapy. Their ability to counteract multidrug resistance and modulate key signaling pathways involved in cancer cell survival presents a compelling rationale for their development in combination treatment strategies.

Pharmacokinetic, Pharmacodynamic, and Bioavailability Research of Schisandrin a

Absorption, Distribution, Metabolism, and Excretion (ADME) Research of Schisandrin (B1198587) A

The ADME properties of Schisandrin A are critical determinants of its systemic exposure and therapeutic efficacy. Studies have explored various aspects of its absorption, distribution within tissues, metabolic transformations, and elimination from the body.

Research on Oral Bioavailability Enhancements for this compound

The oral bioavailability of this compound, like many other natural compounds, can be a limiting factor due to its poor water solubility. Research has explored advanced drug delivery systems to overcome this challenge.

One notable approach involves the use of Self-Emulsifying Drug Delivery Systems (SEDDS). A study demonstrated that a self-emulsifying nanoemulsion formulation, composed of 20% oleic acid, 65% Tween 20, and 15% Transcutol P, significantly increased the oral bioavailability of this compound (referred to as schisandrin in the context of the study's extract) in rats. The relative bioavailability of this compound was enhanced by 292.2% when compared to commercially available capsules researchgate.net. This improvement was also associated with significantly higher in vitro dissolution rates of the active components researchgate.net.

Another strategy investigated is the formulation of Schisandra lignans (B1203133), including deoxyschisandrin (B1241246) (an alternative name for this compound), into enteric nanoparticles. These nanoparticles, prepared using a modified spontaneous emulsification solvent diffusion method, achieved high encapsulation efficiencies (over 90% for deoxyschisandrin) nih.gov. The noncrystalline state of the drug within the nanoparticle matrix, coupled with the solubilization effect of surfactants and a fast dissolution rate, contributed to a significantly enhanced oral bioavailability from the nanoparticles compared to pure drug suspensions nih.gov.

Table 1: Research on Oral Bioavailability Enhancements for this compound

Enhancement StrategyFormulation ComponentsKey Finding (Relative Bioavailability Increase)Reference
Self-Emulsifying Drug Delivery Systems (SEDDS)20% Oleic acid, 65% Tween 20, 15% Transcutol P292.2% (for this compound) researchgate.net
Enteric NanoparticlesSchisandra lignans/Eudragit® S100 solution, Poloxamer 188 solutionSignificantly enhanced oral bioavailability nih.gov

Metabolic Pathways of this compound Research

The metabolism of this compound involves various enzymatic pathways. In vitro studies using human liver microsomes have indicated that deoxyschisandrin (this compound) is selectively metabolized by cytochrome P450 3A4 (CYP3A4) researchgate.net. Furthermore, specific metabolites of Schisandra lignans, including 7,8-dihydroxy-schizandrin and another compound with a molecular weight of 432, have been identified as drug-metabolism markers researchgate.net. This compound has been reported to undergo diverse metabolic pathways in research models acgpubs.org.

Tissue Distribution Studies of this compound in Research Models

Tissue distribution studies provide insights into where this compound accumulates within the body following administration. Research has shown that this compound, along with other lignans like schisandrin and schisandrin B, exhibits improved tissue concentrations, particularly in the liver, when combined with acupuncture in rat models nih.gov. This suggests that the liver is a significant site of accumulation for this compound. Additionally, this compound is not a substrate for P-glycoprotein (P-gp), which may contribute to its enhanced potential for intracellular accumulation and targeted therapeutic effects researchgate.net.

Research on Pharmacodynamic Markers of this compound Activity

Pharmacodynamic markers are indicators that reflect the biological effects of a compound. Research has identified several pathways and markers modulated by this compound, indicating its mechanisms of action.

This compound has been shown to ameliorate endoplasmic reticulum stress (ERS) mediated apoptosis in metabolic associated fatty liver disease (MAFLD) in C57BL/6 mice sciopen.com. It effectively modulated the expression levels of proteins associated with ERS and apoptosis, improved dyslipidemia, and reduced hepatic lipid deposition and pathological damage in MAFLD mice sciopen.com.

In steatotic models, this compound has been found to upregulate the low-density lipoprotein (LDL) receptor by inhibiting proprotein convertase subtilisin/kexin 9 (PCSK9) protein stabilization jmb.or.kr. This effect was observed to increase LDL uptake in HepG2 cells jmb.or.kr.

Furthermore, this compound has been identified as one of the effective substances in Schisandra chinensis that treats depression by relieving disordered monoaminergic systems and ameliorating neuroinflammation nih.gov. Metabolomics studies suggest that the anti-aging mechanisms of Schisandra chinensis lignans, which include this compound, may involve metabolic pathways such as energy, amino acid, lipid, and phospholipid metabolism nih.gov. In Alzheimer's disease (AD) rat models, Schisandra chinensis lignans have been shown to improve the activity of antioxidant enzymes like GSH-Px and affect levels of inflammatory markers such as IL-1β and IL-6 frontiersin.org.

Drug-Drug Interaction Research involving this compound

The potential for drug-drug interactions involving this compound is an important area of pharmacokinetic research, primarily due to its influence on drug-metabolizing enzymes and transporters.

This compound is known to inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A nih.govnih.govmdpi.com. Schisandra extracts, which contain this compound, can interfere with the metabolism of co-administered drugs by affecting CYP3A activity drugs.com. Specifically, this compound (SIA) and schisantherin A (STA) have demonstrated inhibitory effects on CYP3A enzymes mdpi.com. In vitro studies have shown that schisandrin (a related lignan) exhibits moderate inhibition (IC50 ≤ 16 μM) on CYP1A2, CYP2B6, CYP2C19, CYP2E1, and CYP3A nih.gov. However, it is noteworthy that one study indicated that this compound did not potently inhibit CYP3A4-mediated metabolism of imatinib (B729) and bosutinib, unlike schisantherin A and schisandrol B nih.gov.

This compound's interaction with P-glycoprotein (P-gp) is also relevant. Unlike some other lignans, this compound is not a P-gp substrate, which can contribute to its favorable intracellular accumulation researchgate.net. This characteristic is important as P-gp can actively pump out chemotherapeutic agents, leading to multidrug resistance researchgate.net. Schisandra extracts have been documented to increase the blood concentration of tacrolimus (B1663567) by inhibiting the CYP3A enzyme in liver transplant patients, and potentially affecting P-gp substrates nih.govdrugs.com.

Table 2: Research on Drug-Drug Interactions Involving this compound

Interacting Enzyme/TransporterEffect of this compound (or related lignans)Specificity/ContextReference
CYP3AInhibitionThis compound and schisantherin A inhibit CYP3A enzymes. Schisandrin shows moderate inhibition (IC50 ≤ 16 μM). nih.govmdpi.com
CYP1A2, CYP2B6, CYP2C19, CYP2E1Moderate InhibitionSchisandrin (related lignan) nih.gov
P-glycoprotein (P-gp)Not a substrateEnhances potential for intracellular accumulation researchgate.net

Structure Activity Relationship Sar Studies of Schisandrin a and Its Analogs

Identification of Key Pharmacophores in Schisandrin (B1198587) A Research

A pharmacophore represents the essential molecular features responsible for a compound's biological activity and its interaction with a specific biological target. unicamp.brslideshare.net Research into Schisandrin A and related lignans (B1203133) has begun to identify crucial structural elements influencing their activity.

For instance, studies on dibenzocyclooctadiene lignans, including this compound, have revealed specific structural requirements for P-glycoprotein inhibition. A preliminary quantitative SAR analysis indicated that a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group are key structural features for effective P-glycoprotein inhibition. nih.govacs.orgnih.govresearchgate.net The presence of a hydroxyl group at the C7 position can decrease the anticancer activity of Schisandra chinensis lignans by increasing hydrophilicity and reducing permeability into the lipid bilayer. nih.gov Conversely, a methylenedioxy group between C12 and C13 has been shown to enhance anticancer activity. nih.gov

In the context of anti-inflammatory activities, specifically the inhibition of nitric oxide production in lipopolysaccharide-induced microglia, it has been observed that dibenzocyclooctadiene lignans with an S-biphenyl configuration and methylenedioxy groups exhibit strong inhibitory effects. thieme-connect.com The presence of a methoxy (B1213986) group on the cyclooctadiene generally increases effectiveness, while an acetyl group on the cyclooctadiene or a hydroxyl group on C-7 tends to decrease inhibitory activity. thieme-connect.com

These findings suggest that the arrangement and nature of methoxy, acyloxy, and hydroxyl groups, as well as the biphenyl (B1667301) configuration and the presence of methylenedioxy bridges, are critical pharmacophoric elements influencing the diverse biological activities of this compound and its analogs.

Synthesis and Evaluation of this compound Derivatives for Enhanced Activity Research

The synthesis and evaluation of this compound derivatives are central to optimizing its therapeutic potential. Various modifications have been explored to enhance specific activities.

For example, a new series of Schisandrin derivatives were synthesized by modifying the C-9 position of the Schisandrin core and evaluated for their cytotoxic activities against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). researchgate.net Several of these derivatives demonstrated greater potency compared to the parent compound. Notably, compound 5 exhibited potent cytotoxic activity against DU-145 cells with an IC50 value of 1.38 µM, comparable to the standard agent doxorubicin (B1662922). researchgate.net

In another study, four derivatives of schisandrin were synthesized, and some showed a ring contraction during chemical modification. While the original lignans were inactive in certain bioassays, the compounds with a cycloheptadiene skeleton demonstrated remarkable activities, particularly in inhibiting prostaglandin (B15479496) E2 and leukotriene B4 formation. nih.gov For instance, aR-6,7-dihydro-6-(1'-hydroxyethyl)-3,9-dimethoxy-6-methyl-5H-dibenzo[a,c]cycloheptene-1,2,10,11-tetraol (compound 6) and aR-6-(1'-iodoethyl)-1,2,3,9,10,11-hexamethoxy-6-methyl-5H-dibenzo[a,c]cycloheptene (compound 8) showed IC50 values of 4.2 ± 0.3 µM and 4.5 ± 0.2 µM, respectively, for the inhibition of LTB4 production. nih.gov

The following table summarizes some key findings from the synthesis and evaluation of this compound derivatives:

Derivative Type / ModificationTarget ActivityKey FindingsReference
C-9 oxime ester derivativesCytotoxicity (cancer cells)Compound 5 showed IC50 of 1.38 µM against DU-145 cells, comparable to doxorubicin. researchgate.net
Cycloheptadiene skeleton (ring contraction)Inhibition of PGE2 and LTB4 formationCompound 6: IC50 4.2 ± 0.3 µM for LTB4 inhibition. Compound 8: IC50 4.5 ± 0.2 µM for LTB4 inhibition. Compound 5: Dual inhibition on COX-2 (IC50 32.1 ± 2.5 µM) and LTB4 production (37.3 ± 5.5% inhibition at 50 µM). nih.gov

These studies highlight the potential for structural modifications to significantly enhance the biological activities of this compound.

Computational Chemistry and Molecular Docking Studies in this compound SAR Research

Computational chemistry and molecular docking play a vital role in SAR research by providing insights into the molecular interactions between compounds and their biological targets, predicting binding affinities, and guiding the design of new derivatives. cbcs.se

For this compound, bioinformatics analysis and molecular docking studies have been employed to explore its mechanisms of action. For example, in studies investigating its anti-cancer effects in breast cancer, the 3D structure of this compound was imported into databases like SwissTargetPrediction and PharmMapper to identify potential targets through pharmacophore mapping. nih.gov This in silico analysis, combined with in vitro experiments, aims to reveal the mechanism of this compound against specific cell lines like MDA-MB-231. nih.gov

Molecular docking simulations have also been used to investigate the protective effects of this compound against diabetic cardiomyopathy. These simulations supported complement factor B as a potential target of this compound, suggesting a mechanism involving the inhibition of the complement cascade. colab.wsnih.gov

Furthermore, molecular docking has been utilized to study the interaction of this compound and other Schisandra chinensis lignans with various enzymes. For instance, studies have investigated the enzyme inhibitory potential of Schisandra extracts on carbohydrate hydrolases, cholinesterases, and tyrosinase, with molecular docking providing insights into the binding modes of dominant compounds like this compound with selected enzymes. tandfonline.com

The integration of computational methods, such as molecular docking and molecular dynamics simulations, allows researchers to predict and visualize the binding interactions between this compound and its potential targets, thereby accelerating the identification of key structural elements responsible for specific biological activities and facilitating the rational design of novel analogs. cbcs.seresearchgate.netresearchgate.netfrontiersin.orgdntb.gov.uanih.govresearchgate.netnih.gov

Analytical Methodologies and Quality Control Research for Schisandrin a

Advanced Chromatographic and Spectroscopic Techniques for Schisandrin (B1198587) A Quantification Research

The precise and accurate quantification of schisandrin A in various matrices, from raw plant material to biological fluids, is paramount for research and quality control. To this end, a suite of advanced chromatographic and spectroscopic techniques has been developed and refined. These methodologies offer high sensitivity, selectivity, and reproducibility, enabling researchers to gain a deeper understanding of the compound's properties and behavior.

HPLC-MS/MS Method Development for this compound Research

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a cornerstone for the quantification of this compound. This powerful technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.

Research in this area has focused on optimizing various parameters to achieve rapid and reliable analysis. A common approach involves using a reversed-phase C18 column for chromatographic separation. The mobile phase typically consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid to enhance ionization.

In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is frequently employed for the detection of this compound. The analysis is often performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For this compound, a common mass transition monitored is m/z 433.1 → 384.0.

The table below summarizes typical parameters used in HPLC-MS/MS methods for the quantification of this compound.

ParameterTypical Conditions
Chromatographic Column C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Transition m/z 433.1 → 384.0

Method validation is a critical aspect of HPLC-MS/MS research, ensuring the reliability of the obtained data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. For instance, a developed method might demonstrate linearity over a concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) greater than 0.99.

NMR and IR Spectroscopy in this compound Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecule's atomic arrangement and functional groups.

NMR Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to unequivocally determine the structure of this compound.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. Key signals for this compound include those for aromatic protons, methoxy (B1213986) groups, and methyl groups.

¹³C NMR spectroscopy reveals the number and types of carbon atoms present. The spectrum of this compound shows characteristic signals for aromatic carbons, methoxy carbons, and aliphatic carbons.

The following table outlines the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its identification.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.0100 - 155
Methoxy Protons3.5 - 4.055 - 62
Methylene Protons2.0 - 3.020 - 40
Methyl Protons0.8 - 1.510 - 25

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorption bands include:

C-H stretching vibrations for aromatic and aliphatic groups.

C=C stretching vibrations within the aromatic rings.

C-O stretching vibrations associated with the methoxy and ether linkages.

The presence and position of these absorption bands in an IR spectrum serve as a fingerprint for the this compound molecule, confirming its structural integrity.

Bioanalytical Method Development for this compound in Biological Matrices Research

The study of the pharmacokinetics and metabolism of this compound necessitates the development of robust bioanalytical methods for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and selectivity.

A critical step in bioanalytical method development is sample preparation, which aims to extract this compound from the biological matrix and remove interfering substances. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the nature of the biological matrix and the desired level of cleanliness. For instance, a simple protein precipitation with methanol or acetonitrile is often sufficient for plasma samples.

The developed bioanalytical methods must be rigorously validated according to international guidelines to ensure their reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides a linear response.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The table below presents typical validation results for an LC-MS/MS method for the quantification of this compound in rat plasma.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
LLOQ 1 ng/mL
Intra- and Inter-day Precision < 15%
Accuracy 85 - 115%
Extraction Recovery > 80%
Matrix Effect Within acceptable limits

Standardization and Quality Control Research of this compound Extracts

The chemical composition of herbal extracts can vary significantly due to factors such as plant origin, growing conditions, harvesting time, and processing methods. Therefore, standardization and quality control are essential to ensure the consistency, efficacy, and safety of products containing this compound.

This compound is often used as a key marker compound for the quality control of Schisandra chinensis extracts. Various analytical methods, primarily high-performance liquid chromatography with diode-array detection (HPLC-DAD) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), are employed for the quantitative determination of this compound content in raw materials and finished products.

Research in this area focuses on establishing clear quality control parameters and specifications. This includes defining the acceptable range for the content of this compound in a given extract. For example, a standardized extract of Schisandra chinensis might be required to contain not less than a certain percentage of this compound.

The development of validated analytical methods is crucial for the reliable implementation of quality control measures. These methods should be demonstrated to be accurate, precise, and robust for their intended purpose. The table below provides an example of quality control specifications for a standardized Schisandra chinensis extract.

ParameterSpecificationAnalytical Method
Appearance Fine, brown powderVisual
Identification Conforms to reference chromatogramHPLC/TLC
Assay (this compound) NLT 2.0%HPLC-DAD
Loss on Drying NMT 5.0%Gravimetry
Heavy Metals NMT 10 ppmICP-MS

Through the implementation of these advanced analytical methodologies and rigorous quality control research, the consistency and quality of this compound-containing products can be assured, thereby supporting their reliable use in various applications.

Clinical Research and Translational Aspects of Schisandrin a

Methodological Considerations in Clinical Studies of Schisandrin (B1198587) A

The design and implementation of clinical trials for natural products like schisandrin A present unique challenges. A primary consideration is the standardization of the investigational product. Due to natural variations in plant materials, ensuring a consistent concentration of this compound and other bioactive constituents is crucial for the reproducibility and validity of trial results. This lack of standardization can lead to a weak correlation between quality control markers and clinical effectiveness. mdpi.com

Further methodological hurdles include the selection of appropriate placebo controls, defining clear and measurable clinical endpoints, and managing the complexities of studying a compound that may have subtle, pleiotropic effects rather than a single, potent mechanism of action. Collaboration between clinicians, statisticians, and pharmacologists is essential to develop appropriately designed and adequately powered studies capable of detecting clinically meaningful effects. nih.gov The complexity of natural products, which are often composed of hundreds of constituents with variable compositions, necessitates improved and standardized guidelines for in vitro and clinical study designs to accurately predict interactions and efficacy. nih.gov

Biomarkers are critical for objectively measuring the physiological effects of this compound in clinical trials. They can provide evidence of target engagement, offer insights into the mechanism of action, and potentially serve as surrogate endpoints for clinical outcomes. routledge.com In the context of this compound, research has focused on identifying biomarkers related to its known anti-inflammatory, antioxidant, and hepatoprotective properties. mdpi.comnih.gov

Preclinical studies have shown that this compound can modulate several key pathways. For instance, it has been observed to increase levels of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, while inhibiting lipid peroxidation and reducing the release of lactate (B86563) dehydrogenase and malondialdehyde, which are markers of cellular damage. nih.gov In models of inflammation, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and suppress the expression of cyclooxygenase-2 (COX-2). nih.gov

Network pharmacology and chemometric analyses have been employed to identify potential quality markers (Q-markers) for Schisandra chinensis that are closely related to its hepatoprotective activity. mdpi.com These analyses identified this compound, along with other lignans (B1203133) like schisandrin C and schisantherin B, as key components linked to hepatoprotective effects through the inhibition of oxidative stress. mdpi.com Such markers are vital for bridging the gap between the chemical composition of the extract and its clinical effectiveness. mdpi.com

Table 1: Potential Biomarkers for this compound Clinical Research

Biomarker CategorySpecific BiomarkerBiological RelevancePotential Clinical Application
Oxidative StressSuperoxide Dismutase (SOD)A key antioxidant enzyme that neutralizes superoxide radicals. nih.govAssessing antioxidant response in conditions like metabolic syndrome or neurodegenerative diseases.
Oxidative StressMalondialdehyde (MDA)A marker of lipid peroxidation and oxidative damage. nih.govMeasuring reduction in oxidative stress in liver disease or inflammatory conditions.
Oxidative StressReactive Oxygen Species (ROS)Highly reactive molecules that can damage cells; this compound has been shown to inhibit their production. nih.govEvaluating direct antioxidant effects in studies on skin aging or cardiovascular health.
InflammationCyclooxygenase-2 (COX-2)An enzyme involved in the inflammatory pathway. nih.govMonitoring anti-inflammatory activity in conditions like arthritis or inflammatory skin disorders.
HepatoprotectionSchisandrin CA lignan (B3055560) identified as a potential biomarker for the hepatoprotective effect of S. chinensis. mdpi.comServing as a quality and efficacy marker in trials for liver-related ailments.
Drug MetabolismCYP3A4/CYP3A5 EnzymesKey enzymes in drug metabolism that are inhibited by this compound. nih.govAssessing the potential for herb-drug interactions in clinical trials. nih.govnih.gov

Translational Research Bridging Preclinical to Clinical this compound Applications

Translational research acts as the critical bridge between basic scientific discoveries in the laboratory ("bench") and their application in clinical practice ("bedside"). pharmafeatures.comalliedacademies.org The primary goal is to ensure that promising innovations from preclinical studies advance to clinical trials with the highest possible chance of success. nih.gov This process is often lengthy and expensive, with a high failure rate for many drug candidates. nih.gov

For this compound, a wealth of preclinical data highlights its therapeutic potential. In vitro and animal studies have demonstrated its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. nih.govnih.gov For example, research has shown that this compound can suppress inflammatory pathways such as NF-κB and MAPKs and activate the protective Nrf2/HO-1 signaling pathway in macrophages. nih.gov Another key area of preclinical investigation is its role as an inhibitor of CYP3A enzymes, which has significant implications for predicting potential herb-drug interactions with medications like tacrolimus (B1663567). nih.govnih.gov

The challenge lies in translating these findings into effective human therapies. This requires the meticulous selection of animal models that accurately mimic human disease and the use of translational tools like pharmacodynamic biomarkers. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) modeling is one such tool used to predict how this compound and its related lignans will be absorbed, distributed, metabolized, and excreted in humans, helping to anticipate clinically significant interactions. nih.gov This "bench-to-bedside" approach ensures that clinical trials are designed based on a solid foundation of mechanistic understanding derived from preclinical work. pharmafeatures.com

Ethical Considerations in Clinical Research on this compound

All clinical research involving human participants is governed by strict ethical principles to protect their rights, safety, and well-being. sciepub.com When investigating natural products like this compound, these considerations are paramount. Regulatory bodies and Institutional Ethics Committees (IECs) mandate that clinical trials are scientifically justified and conducted according to established guidelines such as the International Council for Harmonisation (ICH) Good Clinical Practice. sciepub.comsciepub.com

Key ethical issues include:

Informed Consent : Participants must be fully informed about the nature of the intervention, the study protocol, potential risks, and the fact that they are participating in research, not receiving a proven treatment. wakehealth.edu This process must be clear, transparent, and free from coercion. sciepub.com

Risk-Benefit Assessment : The potential risks to participants must be carefully weighed against the potential benefits to the individual and to society. sciepub.com Researchers have an obligation to minimize risks and ensure the scientific validity of their study to avoid exposing participants to undue harm for inconclusive results. wakehealth.edu

Fair Participant Selection : The process for recruiting participants must be equitable and based on scientific objectives, not on convenience or vulnerability. wakehealth.edu

Product Quality and Safety : A major concern with natural products is the lack of information regarding their safety and potential for drug interactions. nih.gov Ethically, sponsors and investigators are responsible for ensuring the quality, purity, and consistency of the this compound product being tested.

Given the limitations and ethical constraints of conducting extensive pharmacokinetic studies of natural drugs in humans, reliable and validated models are essential to ensure safety and efficacy before and during clinical trials. nih.gov

Future Directions and Research Challenges for Schisandrin a

Unexplored Therapeutic Potentials of Schisandrin (B1198587) A Research

While Schisandrin A has been extensively studied for its known pharmacological effects, emerging research suggests its potential in several other therapeutic areas that remain largely unexplored.

Neurodegenerative Diseases: Beyond its general neuroprotective properties, preliminary research points towards the potential of this compound in debilitating conditions like Alzheimer's disease. caringsunshine.com Studies have indicated that schisandrin can inhibit the accumulation of amyloid-beta peptides and reduce oxidative stress in neuronal cells, which are key pathological features of Alzheimer's. caringsunshine.com Further investigation into its specific mechanisms in Alzheimer's and other neurodegenerative diseases, such as Parkinson's and Huntington's, could open new avenues for treatment. Some research has shown that Schisandrin B, a related compound, protects neuronal cells from apoptosis by activating the phosphatidylinositol-3 kinase/Akt signaling pathway, suggesting a potential area of investigation for this compound as well. nih.gov

Autoimmune Disorders and Immunomodulation: The immunomodulatory properties of this compound present an exciting and underexplored area of research. salispharm.com It has been shown to regulate and balance the immune system by potentially stimulating the production of immune cells like T lymphocytes and natural killer cells. salispharm.com Its anti-inflammatory effects, demonstrated by the inhibition of pro-inflammatory molecules, suggest a therapeutic potential for autoimmune disorders and other chronic inflammatory diseases. salispharm.comnih.gov Research into its effects on specific autoimmune conditions, such as rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis, is a promising future direction. For instance, a study on Schisandrin B in an experimental autoimmune encephalomyelitis model showed a reduction in disease severity and central nervous system inflammation. researchgate.net

Metabolic Syndrome: There is growing interest in the role of this compound and related lignans (B1203133) in metabolic disorders. While some studies have touched upon its effects on diabetes, a comprehensive investigation into its potential to manage metabolic syndrome—a cluster of conditions including hypertension, hyperglycemia, excess body fat around the waist, and abnormal cholesterol or triglyceride levels—is warranted. nih.gov Research could focus on its influence on insulin (B600854) sensitivity, lipid metabolism, and its ability to mitigate oxidative stress and inflammation associated with this syndrome.

Table 1: Potential Unexplored Therapeutic Areas for this compound

Therapeutic Area Potential Mechanism of Action Supporting Evidence
Alzheimer's Disease Inhibition of amyloid-beta peptide accumulation, reduction of oxidative stress. caringsunshine.com Preclinical studies showing neuroprotective effects. caringsunshine.com
Autoimmune Disorders Immunomodulation, inhibition of pro-inflammatory molecules. salispharm.comnih.gov Demonstrated ability to regulate immune cell production and anti-inflammatory properties. salispharm.com
Metabolic Syndrome Improvement of insulin sensitivity, regulation of lipid metabolism, reduction of oxidative stress and inflammation. nih.gov Known anti-diabetic and anti-inflammatory effects. nih.gov

Challenges in this compound Bioavailability and Delivery Research

Despite its promising therapeutic activities, the clinical application of this compound is significantly hampered by its poor pharmacokinetic profile.

Poor Bioavailability: A major challenge is the low systemic bioavailability of this compound, primarily due to its poor water solubility and extensive first-pass metabolism in the liver and intestines. nih.govresearchgate.net Studies in rats have shown that the oral bioavailability of schizandrin (B1681555) is approximately 15.56 ± 10.47%. nih.govresearchgate.net This rapid metabolism and clearance necessitate the exploration of advanced drug delivery systems to enhance its therapeutic efficacy. nih.gov

Advanced Delivery Systems: To overcome these bioavailability issues, researchers are investigating various novel drug delivery strategies. Polymer-based systems, such as nanoparticles, liposomes, micelles, and microemulsions, are being explored to improve the solubility and stability of this compound, protect it from metabolic degradation, and facilitate targeted delivery. nih.gov For instance, folate-modified liposomes have been developed for the co-delivery of this compound and oxaliplatin (B1677828) to enhance colorectal cancer cell death, demonstrating the potential of targeted delivery systems. nih.gov These advanced formulations aim to optimize the in vivo behavior of this compound, leading to improved therapeutic outcomes. nih.gov

Table 2: Challenges and Strategies in this compound Delivery

Challenge Underlying Cause Potential Solution
Low Bioavailability Poor water solubility, extensive first-pass metabolism. nih.govresearchgate.net Development of advanced drug delivery systems. nih.gov
Rapid Metabolism and Clearance Hepatic and intestinal metabolism. nih.govresearchgate.net Encapsulation in polymer-based carriers like nanoparticles and liposomes. nih.gov
Non-specific Distribution Inherent physicochemical properties. Targeted delivery systems (e.g., folate-modified liposomes). nih.gov

Integration of Omics Technologies in this compound Research

The advent of omics technologies—genomics, proteomics, and metabolomics—offers a powerful approach to holistically understand the mechanisms of action of this compound and to identify novel therapeutic targets. taylorfrancis.com

Metabolomics: Metabolomics studies have been instrumental in elucidating the metabolic pathways affected by this compound. For example, metabolomics analysis of serum from aging rats treated with Schisandra chinensis lignans revealed that the anti-aging effects may be related to the regulation of energy, amino acid, lipid, and phospholipid metabolism. nih.gov Similarly, in studies on hyperlipidemia, metabolomics has helped to identify key metabolic pathways, such as the TCA cycle and cholesterol metabolism, that are modulated by Schisandra lignans. nih.gov

Proteomics: Proteomics allows for the large-scale analysis of proteins and can provide insights into the molecular targets and signaling pathways regulated by this compound. In a study on diabetic nephropathy, quantitative proteomics combined with network pharmacology identified that Schisandrin B exerts its protective effects by relieving oxidative stress and the inflammatory response through the regulation of specific proteins. nih.govresearchgate.net This approach can help to build a comprehensive picture of the drug-protein interactions and the downstream cellular effects.

Genomics and Transcriptomics: While less explored for this compound specifically, genomics and transcriptomics can identify gene expression changes in response to treatment. This can reveal the genetic basis of its therapeutic effects and help in the discovery of novel biomarkers for treatment response. Multi-omics analysis, combining data from genomics, proteomics, and metabolomics, has been used to investigate the effects of Schisandra chinensis lignans on hepatocellular carcinoma cells, revealing their impact on the ERK1/2 pathway. nih.gov

Development of Novel this compound Analogs with Improved Efficacy and Selectivity Research

To address the limitations of this compound, particularly its modest potency and pharmacokinetic challenges, researchers are actively engaged in the synthesis and evaluation of novel analogs with improved therapeutic properties.

Rationale for Analog Development: The primary goals for developing this compound analogs are to enhance their biological activity, improve their selectivity for specific molecular targets, and optimize their pharmacokinetic profiles. researchgate.net By modifying the chemical structure of the parent compound, it is possible to create derivatives with increased potency and reduced off-target effects.

Synthesis and Evaluation of Analogs: Several studies have reported the synthesis of this compound derivatives with enhanced anti-cancer properties. For example, modifications at the C-9 position of the schizandrin core have led to the development of analogs with potent cytotoxic activities against various cancer cell lines, including lung, prostate, and cervical cancer. researchgate.netresearchgate.net In some cases, the synthesized derivatives have shown greater potency than the parent compound and standard chemotherapeutic agents like doxorubicin (B1662922). researchgate.net These studies often involve assessing the structure-activity relationship (SAR) to understand how different chemical modifications influence the biological activity. researchgate.net The development of these novel analogs holds promise for creating more effective and targeted therapies for a range of diseases. researchgate.netresearchgate.net

Q & A

Q. How do researchers address discrepancies in this compound’s efficacy between in vitro and in vivo anti-inflammatory studies?

  • Methodological Answer : Optimize dosing regimens to account for bioavailability limitations (e.g., poor absorption). Use pharmacodynamic markers (e.g., p-p65 in blood monocytes) to correlate in vitro IC50 with in vivo efficacy. Consider matrix effects (e.g., plasma protein binding) in potency calculations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s dual role in promoting and inhibiting oxidative stress pathways?

  • Methodological Answer : Context-dependent Nrf2 activation (e.g., low doses induce HO-1, while high doses may cause ROS overload) can explain discrepancies. Use redox-sensitive probes (e.g., Grx1-roGFP) to map spatiotemporal ROS fluctuations. Validate with Nrf2-knockout models .

Tables

Key Pharmacological Pathways Modulated by this compound
Pathway
---------------------------
NF-κB/MAPK inhibition
Nrf2/HO-1 activation
BACE1 suppression
PI3K/Akt/mTOR inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.